citryl-CoA
Description
Structure
2D Structure
Properties
CAS No. |
3131-26-8 |
|---|---|
Molecular Formula |
C27H42N7O22P3S |
Molecular Weight |
941.6 g/mol |
IUPAC Name |
2-[2-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C27H42N7O22P3S/c1-26(2,20(40)23(41)30-4-3-14(35)29-5-6-60-16(38)8-27(44,25(42)43)7-15(36)37)10-53-59(50,51)56-58(48,49)52-9-13-19(55-57(45,46)47)18(39)24(54-13)34-12-33-17-21(28)31-11-32-22(17)34/h11-13,18-20,24,39-40,44H,3-10H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,42,43)(H,48,49)(H,50,51)(H2,28,31,32)(H2,45,46,47) |
InChI Key |
IHVFHZGGMJDGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)(C(=O)O)O)O |
Synonyms |
(3S)-citryl-CoA citryl-CoA citryl-coenzyme A coenzyme A, citryl- |
Origin of Product |
United States |
Enzymatic Biotransformations Involving Citryl Coenzyme a
Citrate (B86180) Synthase (CS)-Mediated Citryl-Coenzyme A Formation and Hydrolysis
Citrate synthase (EC 2.3.3.1) catalyzes the initial step of the citric acid cycle, a crucial pathway for energy generation in aerobic organisms. This reaction involves the condensation of acetyl-CoA and oxaloacetate to form citrate and coenzyme A (CoA). Citryl-CoA is a transient, enzyme-bound intermediate in this process. annualreviews.orgebi.ac.ukontosight.aigonzaga.eduaklectures.com
Reaction Mechanism and Catalytic Cycle Dynamics
The citrate synthase reaction proceeds through a two-step mechanism involving the formation and subsequent hydrolysis of this compound. The process is initiated by the binding of oxaloacetate to the enzyme, which induces a conformational change in citrate synthase from an "open" to a "closed" form, creating a binding site for acetyl-CoA. aklectures.comwikipedia.orgproteopedia.org
The mechanism begins with the abstraction of a proton from the methyl group of acetyl-CoA, catalyzed by an active site aspartate residue (Asp 375 in some enzymes), forming an enolate intermediate. ebi.ac.ukwikipedia.orglibretexts.orgsmolecule.comacs.orglibretexts.orgpressbooks.pub This enolate is stabilized by hydrogen bonding interactions, including one from a histidine residue (His 274). ebi.ac.ukproteopedia.orglibretexts.orgvirginia.edu The enolate then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate. ebi.ac.uklibretexts.orgsmolecule.comacs.orglibretexts.orgpressbooks.pubresearchgate.net Simultaneously, a histidine residue (His 230 or His 320 depending on the enzyme source) acts as a hydrogen bond donor to stabilize the developing negative charge on the oxaloacetate carbonyl oxygen during the attack. ebi.ac.ukwikipedia.orgproteopedia.orglibretexts.orgvirginia.edu This condensation results in the formation of enzyme-bound (3S)-citryl-CoA. libretexts.orgsmolecule.comlibretexts.orgpressbooks.pubresearchgate.netecmdb.ca
Active Site Architecture and Functional Residues of Citrate Synthase
Citrate synthase is typically a homodimer, with each subunit contributing to the formation of two active sites located in the cleft between the large and small domains. annualreviews.orgwikipedia.orgproteopedia.orgvirginia.edu The active site is highly specific for its substrates, oxaloacetate and acetyl-CoA. annualreviews.org
Key functional residues within the active site involved in the formation and hydrolysis of this compound include:
Asp 375: Acts as a base to abstract a proton from acetyl-CoA, facilitating enolate formation. ebi.ac.ukwikipedia.orgproteopedia.orglibretexts.orglibretexts.orgvirginia.edu
His 274: Stabilizes the acetyl-CoA enolate through hydrogen bonding and later donates a proton to the leaving CoA group during hydrolysis. ebi.ac.ukwikipedia.orgproteopedia.orglibretexts.orgvirginia.edu
His 230/His 320: Polarizes the carbonyl group of oxaloacetate and deprotonates water for the hydrolysis of this compound. ebi.ac.ukwikipedia.orgproteopedia.orglibretexts.orgvirginia.edu
Arg 329, Arg 401, Arg 421: Involved in binding and stabilizing the negatively charged citrate and potentially the this compound intermediate. annualreviews.orgresearchgate.net
The conformational change upon oxaloacetate binding is critical for the formation of the acetyl-CoA binding site and the proper alignment of catalytic residues. aklectures.comwikipedia.orgproteopedia.orgvirginia.edu
Stereochemical Aspects of Citryl-Coenzyme A Synthesis
The condensation reaction catalyzed by citrate synthase is stereospecific. The acetyl group of acetyl-CoA adds to the si-face of the keto moiety of oxaloacetate, resulting in the inversion of the configuration of the methyl group and the formation of (3S)-citryl-CoA. annualreviews.orglibretexts.orglibretexts.orgpressbooks.pubecmdb.ca This stereochemistry is consistent with the subsequent hydrolysis of the (3S)-citryl-CoA intermediate to form (S)-citrate. libretexts.orglibretexts.orgscilit.com
Kinetic Characterization and Catalytic Efficiency
Citrate synthase operates via an ordered mechanism where oxaloacetate binds first, significantly increasing the binding affinity for acetyl-CoA. annualreviews.orgaklectures.comwikipedia.org The formation of this compound is a rapid step, followed by the hydrolysis of the thioester bond. annualreviews.org The hydrolysis step is considered nearly rate-limiting for the forward reaction in some citrate synthases, such as that from Thermoplasma acidophilum. acs.org
Studies with Substrate and Intermediate Analogs
Studies utilizing substrate and intermediate analogs have provided valuable insights into the citrate synthase mechanism and the role of this compound. Carboxymethyl-CoA, an analog resembling the enolic form of acetyl-CoA or the transition state, exhibits a significantly higher affinity for the enzyme in the presence of oxaloacetate compared to acetyl-CoA, supporting its role as a transition state analog. annualreviews.orgnih.govcapes.gov.brresearchgate.net
Analogs of this compound, such as (3R,S)-3,4-dicarboxy-3-hydroxybutyl-CoA, have been used to probe the enzyme's interaction with the intermediate. nih.govcapes.gov.br These analogs can act as competitive inhibitors against the hydrolysis and cleavage reactions of (3S)-citryl-CoA, providing evidence for the existence of the this compound intermediate and suggesting conformational changes in the enzyme during the catalytic cycle. nih.govcapes.gov.br
ATP-Citrate Lyase (ACLY)-Mediated Citryl-Coenzyme A Synthesis and Cleavage
ATP-citrate lyase (ACLY, EC 2.3.3.8) is a cytosolic enzyme that catalyzes the ATP-dependent cleavage of citrate into acetyl-CoA and oxaloacetate. rrml.rowikipedia.orgiucr.orgnih.govnih.govnih.gov This reaction is crucial for providing cytosolic acetyl-CoA, which is required for important biosynthetic pathways such as fatty acid synthesis and cholesterol synthesis. rrml.rowikipedia.orgiucr.orgnih.govnih.gov
The mechanism of ACLY involves the transient formation of this compound as an enzyme-bound intermediate. rrml.ronih.govnih.gov The reaction is proposed to occur through a multi-step process. Initially, ACLY is autophosphorylated by ATP on an active site histidine residue (His 760 in human ACLY). nih.govresearchgate.net The phosphoryl group is then transferred to citrate, forming enzyme-bound citryl-phosphate. rrml.ronih.gov CoA then attacks the citryl-phosphate, leading to the formation of the this compound thioester. rrml.ronih.gov Finally, the this compound intermediate is cleaved in a retro-Claisen reaction to produce acetyl-CoA and oxaloacetate. rrml.roiucr.orgnih.gov This cleavage step is the reverse of the condensation reaction catalyzed by citrate synthase. nih.gov
Structural studies, including cryo-EM, have provided insights into the conformational changes of ACLY during its catalytic cycle and the location of the this compound intermediate. wikipedia.orgnih.govnih.gov These studies suggest that citrate and CoA initially bind to the acyl-CoA synthetase homology (ASH) domain, followed by a rearrangement that moves the this compound adduct to the citrate synthase homology (CSH) module for cleavage. nih.gov Mutations in ACLY can trap the this compound intermediate, further supporting its role in the catalytic mechanism.
ACLY shares structural and mechanistic similarities with succinyl-CoA synthetase and bacterial citrate lyase, particularly in the involvement of phosphorylated enzyme intermediates and the formation of acyl-CoA products or intermediates. rrml.ronih.govias.ac.in
Here is a summary of the key characteristics of the enzymes discussed:
| Enzyme | EC Number | Primary Role | This compound Involvement | Cellular Location (Eukaryotes) |
| Citrate Synthase | 2.3.3.1 | Initiates Citric Acid Cycle (Citrate formation) | Enzyme-bound intermediate | Mitochondria |
| ATP-Citrate Lyase | 2.3.3.8 | Generates Cytosolic Acetyl-CoA (Citrate cleavage) | Enzyme-bound intermediate | Cytosol |
Multi-step Catalytic Mechanism and Transient Intermediates (e.g., Citryl-Phosphate, Citryl-Coenzyme A)
The catalytic mechanism of ACLY involves a series of steps, initiated by the phosphorylation of a histidine residue on the enzyme by ATP researchgate.netrrml.ro. This leads to the formation of a citryl-phosphate intermediate, although initially proposed as non-covalent, recent structural studies suggest a phospho-citryl-CoA intermediate trapped in a catalytic mutant, indicating a more complex interaction rrml.ronih.govrcsb.org. Citrate then reacts with the enzyme, and Coenzyme A attacks the citryl-phosphate (or enzyme-bound citryl intermediate) to form citryl-Coenzyme A rrml.ro. Finally, the this compound intermediate is cleaved to produce acetyl-CoA and oxaloacetate nih.govrrml.ro. This multi-step process involves the transient existence of both citryl-phosphate and citryl-Coenzyme A as key intermediates nih.govrrml.ro.
The formation of this compound occurs after the initial ATP-dependent phosphorylation and subsequent reaction with citrate and CoA nih.govrrml.ro.
Structural Biology of ACLY: Domain Organization (ASH, CSH, CCL) and Inter-domain Interactions
ACLY is a homotetrameric enzyme in eukaryotes, composed of identical subunits wikipedia.orgnih.gov. Each subunit contains distinct domains crucial for its function: the N-terminal acyl-CoA synthetase homology (ASH) superdomain and the C-terminal citrate synthase homology (CSH) domain nih.govnih.gov. The C-terminal region of ACLY assembles into a tetrameric module that shares structural similarity with this compound lyase (CCL) found in some bacteria, and this CCL module is responsible for the cleavage of the this compound intermediate wikipedia.org.
Structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have revealed the arrangement of these domains. The tetramer features a central, rigid CSH module flanked by four more flexible ASH domains wikipedia.orgnih.govresearchgate.net. The binding sites for substrates like citrate and CoA are located at the interface between the ASH and CSH domains wikipedia.orgnih.gov. Inter-domain interactions and conformational changes within and between these domains are essential for substrate binding, intermediate formation, and product release nih.govnih.gov.
Conformational Dynamics and Subunit Symmetries During Catalysis
The catalytic cycle of ACLY is accompanied by significant conformational changes and alterations in subunit symmetry nih.govnih.gov. Structural studies have shown that the ACLY tetramer can exist in various states with different subunit symmetries nih.gov. During the process of this compound synthesis and cleavage, the rigid D2 symmetry of the ACLY tetramer can be disrupted, which is suggested to provide an energetic advantage nih.gov.
Conformational changes in both the ASH and CSH domains, as well as in the CCL module, are linked to substrate binding and the progression of the catalytic reactions nih.gov. These dynamics facilitate the proper positioning of substrates and catalytic residues, enabling the stepwise formation and cleavage of intermediates like this compound nih.govnih.gov. The energetic coupling between these conformational changes and the biochemical reactions is a key aspect of ACLY catalysis nih.gov.
Kinetic Analysis of ACLY: Rate-Limiting Steps and Energy Barriers
Computational studies suggest that the rate-limiting step in the this compound synthesis process may involve the release of Mg2+-ADP or a conformational change of the phosphorylated enzyme necessary for subsequent reactions nih.gov. The free energy barrier for the rate-limiting step in this compound synthesis has been estimated to be around 12.83 kcal/mol nih.gov. Experimental data on similar catalytic processes also support the idea that product release or conformational changes can be rate-limiting nih.govresearchgate.net.
Allosteric and Post-translational Regulatory Mechanisms of ACLY Activity
Allosteric regulation involves the binding of molecules to sites other than the active site, influencing enzyme activity. For instance, in some contexts, ACLY activity can be regulated by the levels of ATP and NADH, which can allosterically inhibit the CSH domain .
Post-translational modifications, such as phosphorylation, are also known to regulate ACLY. Phosphorylation of specific residues, such as His760 in human ACLY, is an integral part of the catalytic mechanism, serving as a catalytic phosphate (B84403) acceptor and being essential for the formation and cleavage of the this compound intermediate researchgate.net. Other post-translational modifications can also influence ACLY activity and its role in metabolic pathways.
Citryl-Coenzyme A Lyase (CCL) Activity in Specific Metabolic Contexts
Beyond its role as a domain within eukaryotic ACLY, Citryl-Coenzyme A Lyase (CCL) activity exists as a distinct enzymatic function, particularly in microbial metabolism. This activity is crucial for the utilization of citrate as a carbon source in certain microorganisms.
Enzyme Function and Reaction in Microbial Metabolism
In various bacteria and other microorganisms, a dedicated Citryl-Coenzyme A Lyase (sometimes referred to as (3S)-citryl-CoA oxaloacetate-lyase (acetyl-CoA-forming)) catalyzes the cleavage of this compound into acetyl-CoA and oxaloacetate ontosight.aiebi.ac.uk. This reaction is a key step in the anaerobic fermentation of citrate and in pathways like the reductive tricarboxylic acid (rTCA) cycle, which is involved in CO2 assimilation in some autotrophic prokaryotes wikipedia.orgontosight.aiebi.ac.ukias.ac.in.
Unlike the ATP-dependent reaction catalyzed by eukaryotic ACLY, bacterial citrate lyase activity, which includes the CCL function, is often ATP-independent and is required for citrate fermentation ias.ac.infrontiersin.org. Bacterial citrate lyase is typically a multienzyme complex composed of different subunits, where the beta subunit is responsible for the this compound cleavage reaction ebi.ac.ukfrontiersin.orgfrontiersin.org. This enzymatic activity allows microorganisms to efficiently break down citrate and channel the resulting acetyl-CoA into energy production or biosynthesis ontosight.ai.
The reaction catalyzed by microbial Citryl-Coenzyme A Lyase is: this compound → Acetyl-CoA + Oxaloacetate ontosight.ai
This reaction is vital for microorganisms that rely on citrate as a primary carbon source, connecting citrate metabolism to central metabolic pathways like the TCA cycle ontosight.ai.
Role in Reductive Tricarboxylic Acid (rTCA) Cycles
Citryl-Coenzyme A (this compound) plays a pivotal role as a key intermediate in the reductive tricarboxylic acid (rTCA) cycle, a carbon fixation pathway utilized by various autotrophic prokaryotes, including certain bacteria and archaea. Unlike the oxidative TCA cycle where citrate is synthesized, the rTCA cycle operates in reverse, cleaving citrate to generate acetyl-CoA and oxaloacetate, thereby assimilating CO2. This citrate cleavage step, which involves the formation and subsequent breakdown of this compound, is one of the key reactions distinguishing the rTCA cycle from its oxidative counterpart. guidetopharmacology.orgwikipedia.orglipidmaps.orgguidetopharmacology.orgwikipedia.org
The cleavage of citrate in the rTCA cycle can occur through two primary enzymatic mechanisms, both involving this compound:
Mechanism 1: ATP-Citrate Lyase (ACL) Pathway
In many organisms employing the rTCA cycle, the cleavage of citrate is catalyzed by a single enzyme, ATP-citrate lyase (ACL). guidetopharmacology.orgwikipedia.orglipidmaps.orgguidetopharmacology.orgwikipedia.orgnih.govnih.govmetabolomicsworkbench.orgnih.gov This enzyme facilitates the ATP-dependent and Coenzyme A-dependent conversion of citrate into acetyl-CoA and oxaloacetate. nih.govnih.gov Within this reaction, this compound is formed as a transient, enzyme-bound intermediate. nih.govnih.gov The proposed mechanism for ACL involves the autophosphorylation of a histidine residue on the enzyme, leading to the formation of a citryl-phosphate intermediate. This unstable intermediate is then attacked by Coenzyme A, resulting in the formation of this compound, which is subsequently cleaved to yield acetyl-CoA and oxaloacetate. nih.gov
Citrate + Coenzyme A + ATP → Acetyl-CoA + Oxaloacetate + ADP + Phosphate
While this compound is not released as a free intermediate in this single-enzyme pathway, its formation within the active site is integral to the catalytic process of citrate cleavage. nih.govnih.gov
Mechanism 2: Two-Enzyme Pathway (this compound Synthetase and this compound Lyase)
In certain other rTCA cycle-utilizing organisms, the citrate cleavage reaction is carried out in two distinct enzymatic steps involving two separate enzymes: this compound synthetase (CCS) and this compound lyase (CCL). guidetopharmacology.orgwikipedia.orgmetabolomicsworkbench.orgnih.govuni.lu This two-enzyme system is considered by some research to potentially represent an ancestral version of the citrate cleavage mechanism in the rTCA cycle compared to the single-enzyme ACL system.
In the first step of this pathway, this compound synthetase catalyzes the ATP-dependent formation of this compound from citrate and Coenzyme A. guidetopharmacology.orgwikipedia.orgmetabolomicsworkbench.orgnih.govuni.lu This reaction involves the activation of citrate with Coenzyme A, coupled with the hydrolysis of ATP.
The reaction catalyzed by this compound synthetase is:
Citrate + Coenzyme A + ATP → this compound + ADP + Phosphate
Subsequently, in the second step, this compound lyase cleaves the this compound intermediate into acetyl-CoA and oxaloacetate. guidetopharmacology.orgwikipedia.orgmetabolomicsworkbench.orgnih.govuni.lu
The reaction catalyzed by this compound lyase is:
This compound → Acetyl-CoA + Oxaloacetate
In this two-enzyme system, this compound is a free intermediate that is produced by the synthetase and then acts as the substrate for the lyase. guidetopharmacology.orgwikipedia.orgmetabolomicsworkbench.orgnih.govuni.lu
Significance in the rTCA Cycle
Metabolic Networks and Pathways Featuring Citryl Coenzyme a
Integration within the Tricarboxylic Acid (TCA) Cycle
The TCA cycle, also known as the Krebs cycle or citric acid cycle, is a central metabolic pathway in aerobic organisms, responsible for the oxidation of acetyl-CoA to carbon dioxide, generating reducing equivalents (NADH and FADH2) and ATP through oxidative phosphorylation. wikipedia.orgkhanacademy.orglumenlearning.com Citryl-CoA is formed during the initial step of this cycle.
In some microorganisms, particularly in the reductive TCA cycle used for carbon fixation, citrate (B86180) can be cleaved by ATP-citrate lyase or a system involving this compound synthetase and this compound lyase, effectively reversing the citrate synthase reaction. ontosight.ainih.govwikipedia.orgmdpi.com this compound lyase specifically catalyzes the cleavage of this compound into acetyl-CoA and oxaloacetate. ontosight.aiwikipedia.org
The TCA cycle is intimately linked to glycolysis and pyruvate (B1213749) metabolism through the production of acetyl-CoA. Glycolysis breaks down glucose into pyruvate in the cytosol. wikipedia.orglumenlearning.comcore.ac.uk Under aerobic conditions, pyruvate is transported into the mitochondrial matrix and converted to acetyl-CoA by the pyruvate dehydrogenase complex through an oxidative decarboxylation reaction. wikipedia.orglumenlearning.commicrobenotes.comcore.ac.uk This mitochondrial acetyl-CoA is the primary substrate that enters the TCA cycle by condensing with oxaloacetate, a reaction involving the formation of this compound. wikipedia.orglumenlearning.commicrobenotes.comuomustansiriyah.edu.iqcore.ac.uk Thus, the flux of carbon from glucose through glycolysis and pyruvate oxidation directly influences the rate of the initial TCA cycle reaction and, consequently, the formation of this compound.
The TCA cycle is considered an amphibolic pathway, meaning it participates in both catabolic (energy-generating) and anabolic (biosynthetic) processes. uomustansiriyah.edu.iqlibretexts.orgvedantu.com While the primary catabolic role is the oxidation of acetyl-CoA, intermediates of the cycle can be drawn off for various biosynthetic pathways (cataplerotic reactions). libretexts.orgnumberanalytics.comnih.gov To maintain the levels of TCA cycle intermediates necessary for continued cycle function and energy production, anaplerotic reactions replenish these intermediates. libretexts.orgvedantu.comnumberanalytics.comnih.gov
Citrate, formed via the this compound intermediate, plays a significant cataplerotic role. When cellular energy levels are high or when there is an excess of carbohydrates, citrate can accumulate in the mitochondria. libretexts.orgnih.govyoutube.com This accumulated citrate can be transported out of the mitochondria into the cytosol. wikipedia.orguomustansiriyah.edu.iqnih.govlibretexts.orgnih.govnih.govwikipedia.org This transport is a key link between mitochondrial metabolism and cytosolic biosynthesis. uomustansiriyah.edu.iqnih.govnih.govnih.gov
Contribution to Cytosolic Acetyl-Coenzyme A Pools for Biosynthesis
Mitochondrial membranes are largely impermeable to acetyl-CoA. wikipedia.orgnih.govcore.ac.ukoup.com To provide acetyl-CoA for essential cytosolic biosynthetic pathways, citrate serves as a carrier of acetyl groups from the mitochondria to the cytosol. wikipedia.orgnih.govcore.ac.uklibretexts.orgnih.govnih.govwikipedia.orgoup.comwikipedia.orgnih.govacs.orgfrontiersin.orgnih.govcolab.ws
In the cytosol, citrate is cleaved by the enzyme ATP-citrate lyase (ACLY). wikipedia.orgnih.govcore.ac.uklibretexts.orgnih.govnih.govwikipedia.orgoup.comwikipedia.orgnih.govacs.orgfrontiersin.orgnih.govcolab.ws This reaction requires ATP and Coenzyme A and produces acetyl-CoA and oxaloacetate. nih.govwikipedia.org The C-terminal region of ACLY contains a domain structurally similar to this compound lyase, which catalyzes the cleavage of a this compound intermediate formed during the ACLY reaction. nih.govnih.govnih.govwikipedia.orgcolab.ws This cytosolic acetyl-CoA pool is then available for various anabolic processes. core.ac.ukacs.org
One of the primary fates of cytosolic acetyl-CoA generated from citrate cleavage is its use in de novo fatty acid synthesis. wikipedia.orgkhanacademy.orguomustansiriyah.edu.iqcore.ac.uklibretexts.orgnih.govnih.govyoutube.comwikipedia.orgoup.comwikipedia.orgacs.orgnih.govumich.edu Fatty acid synthesis occurs in the cytosol and begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. nih.govyoutube.comwikipedia.org This malonyl-CoA then serves as the building block for the elongation of fatty acid chains. youtube.com Studies using labeled citrate have demonstrated its efficient incorporation into fatty acids, supporting the role of citrate cleavage as a key step in providing the necessary acetyl-CoA. umich.edu
Cytosolic acetyl-CoA derived from citrate is also a crucial precursor for the synthesis of cholesterol and other isoprenoids. wikipedia.orgmicrobenotes.comuomustansiriyah.edu.iqcore.ac.uklibretexts.orgnih.govnih.govwikipedia.orgacs.orgpdbj.orgksu.edu.saresearchgate.netfrontiersin.orgcreative-proteomics.comkegg.jp The mevalonate (B85504) pathway, responsible for cholesterol synthesis, starts with the condensation of acetyl-CoA molecules. ksu.edu.safrontiersin.org Three molecules of acetyl-CoA are condensed to form HMG-CoA, which is a committed step in the pathway. frontiersin.org This pathway ultimately leads to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks (isoprene units) for all isoprenoids, including cholesterol, steroid hormones, bile salts, and vitamin D. wikipedia.orguomustansiriyah.edu.iqksu.edu.safrontiersin.orgcreative-proteomics.comkegg.jp
Involvement in Cellular Compartmentation and Transport
The distinct localization of metabolic pathways within cellular compartments necessitates mechanisms for transporting metabolites between these compartments. This compound itself is primarily an enzyme-bound intermediate within the mitochondrial matrix (during citrate synthesis) or associated with ACLY in the cytosol (transiently during citrate cleavage). ebi.ac.ukwikipedia.orgebi.ac.uknih.govnih.govresearchgate.net However, the transport of citrate, the product of the reaction involving this compound formation, is critical for linking mitochondrial and cytosolic metabolism. khanacademy.orguomustansiriyah.edu.iqwikipedia.orgebi.ac.uknih.govnih.govoup.comnih.govlibretexts.org
Citrate is transported across the inner mitochondrial membrane into the cytosol primarily by the citrate/isocitrate carrier (CIC), also known as SLC25A1. nih.govnih.govnih.gov This carrier facilitates an exchange, typically transporting citrate out of the mitochondria in exchange for malate (B86768) or phosphate (B84403). nih.govnih.govnih.gov The oxaloacetate produced in the cytosol by ACLY can be reduced to malate by cytosolic malate dehydrogenase (MDH1) and then re-enter the mitochondria via the citrate/isocitrate carrier, completing a shuttle that effectively moves acetyl-CoA units to the cytosol. wikipedia.orgnih.govnih.gov This transport system ensures that the acetyl-CoA required for cytosolic biosynthesis is available despite the impermeability of the mitochondrial membrane to acetyl-CoA itself. wikipedia.orgnih.govcore.ac.ukoup.com
Studies in plants, such as Arabidopsis, have shown that ATP-citrate lyase is located in the cytosol and is essential for generating the cytosolic acetyl-CoA pool used for the biosynthesis of various phytochemicals, including waxes and flavonoids, further emphasizing the importance of compartmentation and citrate transport in providing cytosolic acetyl-CoA for diverse biosynthetic needs. oup.comwikipedia.orgnih.govcolab.ws
Compound Names and PubChem CIDs
Mitochondrial Export of Citrate via Specific Carriers
Citrate, synthesized within the mitochondrial matrix by citrate synthase from acetyl-CoA and oxaloacetate, serves as a crucial link between mitochondrial energy metabolism and cytosolic biosynthetic pathways researchgate.netwikipedia.org. The inner mitochondrial membrane is largely impermeable to acetyl-CoA, necessitating a shuttle mechanism for its transport to the cytosol wikipedia.orgwikipedia.org. This is where the mitochondrial citrate carrier (CIC), also known as the tricarboxylate transport protein or SLC25A1, plays a vital role wikipedia.orgnih.govuniprot.org.
The CIC is an integral protein of the inner mitochondrial membrane that facilitates the electroneutral exchange of mitochondrial citrate for a cytosolic anion, typically malate nih.govuniprot.orgoncotarget.com. This transport is a key regulatory step in controlling the availability of cytosolic citrate. The SLC25A1 gene encodes the CIC and is located on chromosome 22q11.2 wikipedia.orgfrontiersin.org. Besides citrate, SLC25A1 can also transport other tricarboxylates and dicarboxylates, including isocitrate, malate, phosphoenolpyruvate, cis-aconitate, trans-aconitate, maleate, and succinate, although with varying affinities uniprot.orgfrontiersin.org.
The export of citrate via the CIC is essential for several cytosolic processes, particularly fatty acid and sterol synthesis wikipedia.orgmdpi.com. The availability of cytosolic citrate, mediated by CIC activity, can influence these pathways. Research indicates that increased levels of CIC are found in certain cancers, and inhibiting CIC activity has shown anti-tumor effects oncotarget.commdpi.comnih.gov. This highlights the importance of regulated citrate export in cellular metabolism and its implications in disease states.
Data regarding the transport activity of the mitochondrial citrate carrier (SLC25A1) with different substrates has been reported. A summary of some known exchange activities is presented in the table below:
| Substrate (In) | Substrate (Out) | Carrier/Transporter | Reference |
| Malate (cytosol) | Citrate (matrix) | CIC (SLC25A1) | nih.govuniprot.orgoncotarget.com |
| Isocitrate (matrix) | Citrate (cytosol) | CIC (SLC25A1) | uniprot.orgfrontiersin.org |
| Phosphoenolpyruvate (matrix) | Citrate (cytosol) | CIC (SLC25A1) | uniprot.orgfrontiersin.org |
| Succinate (matrix) | Citrate (cytosol) | CIC (SLC25A1) | uniprot.org |
| cis-Aconitate (matrix) | Citrate (cytosol) | CIC (SLC25A1) | uniprot.org |
| trans-Aconitate (matrix) | Citrate (cytosol) | CIC (SLC25A1) | uniprot.org |
| Maleate (matrix) | Citrate (cytosol) | CIC (SLC25A1) | uniprot.org |
This table illustrates the diverse transport capabilities of the mitochondrial citrate carrier, emphasizing its central role in mediating the exchange of key metabolites between the mitochondrial matrix and the cytosol.
Cytosolic Metabolism and Functional Segregation
Once in the cytosol, citrate is primarily acted upon by ATP-citrate lyase (ACLY) columbia.edurrml.rowikipedia.org. ACLY is a cytoplasmic enzyme that catalyzes the ATP-dependent cleavage of citrate into acetyl-CoA and oxaloacetate columbia.eduwikipedia.orgnih.gov. This reaction is a critical step in providing the majority of cytosolic acetyl-CoA, which is then utilized for various biosynthetic pathways, including the synthesis of fatty acids, cholesterol, and sterols wikipedia.orgmdpi.comcolumbia.edu.
The reaction catalyzed by ACLY proceeds through a proposed five-step mechanism that involves the formation of a this compound intermediate within the enzyme's active site columbia.edurrml.ro. Initially, the enzyme is phosphorylated by ATP, and the phosphate group is transferred to citrate, forming a citryl-phosphate intermediate. Coenzyme A then reacts with citryl-phosphate to generate this compound. Finally, ACLY catalyzes the retro-Claisen cleavage of this compound to produce acetyl-CoA and oxaloacetate columbia.edurrml.ro.
The formation of this compound as a transient intermediate in the ACLY reaction highlights its position within this crucial metabolic pathway. While this compound lyase activity, which cleaves this compound into acetyl-CoA and oxaloacetate, is also discussed in the context of citrate metabolism in certain microorganisms ontosight.ai, in mammalian systems, this cleavage is primarily attributed to the activity of ACLY acting on the this compound intermediate it generates.
The cytosolic metabolism of citrate by ACLY and the subsequent utilization of the resulting acetyl-CoA demonstrate a clear functional segregation of metabolic processes. Mitochondrial citrate production within the citric acid cycle is primarily geared towards energy generation (ATP synthesis via oxidative phosphorylation). In contrast, the cytosolic pathway, initiated by citrate export and ACLY activity, is predominantly dedicated to anabolic processes, particularly lipid biosynthesis and protein acetylation nih.govnih.govfrontiersin.org.
This segregation ensures that the cellular needs for both energy production and biosynthesis are met efficiently. The availability of cytosolic acetyl-CoA derived from citrate also plays a role in regulating other metabolic pathways. For instance, cytosolic citrate can allosterically inhibit key glycolytic enzymes like phosphofructokinase-1, linking the status of the citric acid cycle to glucose utilization researchgate.netfrontiersin.org.
The oxaloacetate produced by ACLY in the cytosol can be reduced to malate by cytosolic malate dehydrogenase. This malate can then be transported back into the mitochondria by the CIC, completing a shuttle system that effectively moves acetyl units from the mitochondria to the cytosol wikipedia.orgwikipedia.orgwikipedia.org. This citrate-malate shuttle is crucial for maintaining the flow of carbon necessary for cytosolic biosynthesis while also regenerating a substrate for mitochondrial citrate export.
Research findings underscore the importance of this cytosolic pathway. Studies have investigated inhibitors of ACLY as potential therapeutic agents for conditions like dyslipidemia and cancer, given the enzyme's central role in providing acetyl-CoA for lipid synthesis and cell proliferation columbia.edunih.gov. The formation and cleavage of the this compound intermediate are integral to the catalytic mechanism of ACLY, making understanding this step important for developing targeted therapies.
The functional segregation mediated by mitochondrial citrate export and cytosolic ACLY activity, involving the transient formation of this compound, is a fundamental aspect of cellular metabolism in eukaryotes, allowing for the coordinated regulation of energy production and biosynthesis.
Cellular Regulation and Signal Transduction Via Citryl Coenzyme a Metabolism
Allosteric Regulation of Citryl-Coenzyme A Interacting Enzymes
Citryl-CoA is an intermediate in the reaction catalyzed by ATP-citrate lyase (ACLY), which cleaves citrate (B86180) in the cytosol to generate acetyl-CoA and oxaloacetate in an ATP-dependent manner nih.gov. ACLY is a critical enzyme that bridges carbohydrate and lipid metabolism, and its activity is subject to regulation. Structural studies of ACLY reveal a homotetrameric core citrate synthase homology (CSH) module flanked by acyl-CoA synthetase homology (ASH) domains researchgate.net. The catalytic cycle of ACLY involves the formation of this compound nih.gov.
Citrate synthase, the enzyme that catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate in the mitochondrial matrix, also involves a this compound intermediate during its reaction mechanism ontosight.aiwikipedia.org. This reaction is considered a key regulatory step in the citric acid cycle and is allosterically inhibited by molecules such as ATP, NADH, and succinyl-CoA, and activated by ADP, reflecting the cell's energy status ontosight.ainews-medical.net. While citrate synthase is primarily mitochondrial, the involvement of a this compound intermediate in its mechanism highlights the significance of this compound in fundamental metabolic processes and their regulation.
ACLY's mechanism involves the cleavage of this compound into acetyl-CoA and oxaloacetate. Crystallographic data indicates that the CCL module of ACLY undergoes substantial conformational changes, adopting open and closed states during the cleavage of this compound nih.gov. This suggests that substrate binding and the associated reactions are closely linked to significant conformational changes within the enzyme nih.gov.
Role in Sensing Cellular Energy Status and Nutrient Availability
The citrate/acetyl-CoA pathway, in which this compound is an intermediate via ACLY activity, is a fundamental branch of the nutrient-sensing homeostatic response in cells researchgate.netnih.gov. ACLY, by converting cytoplasmic citrate to acetyl-CoA, plays a key role in sensing nutrient availability and coordinating metabolic adaptations nih.gov. Cytoplasmic citrate, the substrate for ACLY, is produced in the mitochondria and can be released into the cytoplasm through a specific mitochondrial carrier, SLC25A1 researchgate.netfrontiersin.org. The level of citrate inside cells is a known regulator of energy production researchgate.net.
Fluctuations in acetyl-CoA availability, derived from citrate cleavage by ACLY, within different cellular compartments provide substrate-level regulation of numerous biological functions researchgate.netnih.gov. This pathway's role in nutrient sensing is crucial for cells to adapt to variations in nutrient availability and activate homeostatic responses researchgate.net.
The production of acetyl-CoA via ACLY is particularly important in glucose-rich environments where aerobic glycolysis is prevalent core.ac.uk. This highlights how the this compound pathway, through ACLY, is linked to glucose metabolism and the sensing of glucose availability.
Modulation of Epigenetic Processes Through Acetyl-Coenzyme A Homeostasis
Cytosolic acetyl-CoA, largely generated by ACLY from citrate via the this compound intermediate, is crucial for various cellular processes, including gene regulation core.ac.uk. Acetyl-CoA serves as the donor of the acetyl group for protein acetylation, including histone acetylation nih.govresearchgate.net. Histone acetylation is a key epigenetic modification that influences chromatin structure and gene expression.
Emerging studies indicate that fluctuations in acetyl-CoA availability within different cellular organelles and compartments provide substrate-level regulation for Nε-lysine acetylation, a fundamental aspect of these regulatory functions researchgate.netnih.gov. The availability and intracellular compartmentalization of acetyl-CoA directly modulate many proteins and biochemical pathways through Nε-lysine acetylation nih.gov.
ACLY-mediated acetyl-CoA production is upregulated in inflammatory macrophages, facilitating the induction of inflammatory gene expression by fostering histone acetylation researchgate.net. This demonstrates a direct link between the this compound pathway, acetyl-CoA homeostasis, and the modulation of epigenetic processes in the context of cellular responses.
Under conditions of overnutrition or when cells utilize fatty acids as a primary fuel source, increased acetyl-CoA levels can lead to elevated protein acetylation acs.org. This further underscores the connection between metabolic status, acetyl-CoA availability (influenced by pathways involving this compound), and epigenetic modifications.
Implications in Cellular Adaptations and Stress Responses
The citrate/acetyl-CoA pathway, involving the formation and cleavage of this compound by ACLY, plays a role in cellular adaptations, particularly in response to metabolic stress. Cancer cells, for instance, can upregulate enzymes like acetyl-CoA synthetase 2 (ACSS2) in response to stresses such as low nutrient availability and hypoxia, utilizing acetate (B1210297) as an alternative nutrient source acs.org. While ACSS2 provides an alternative route to acetyl-CoA, ACLY remains a predominant source, and its regulation is critical for metabolic adaptation.
The ability of cells to adapt to various stresses, including nutrient deprivation, oxidative stress, and lipid accumulation, is crucial for their survival centre-hepato-biliaire.org. Metabolic reprogramming, often involving shifts in acetyl-CoA metabolism, is a key aspect of these adaptations frontiersin.org. The this compound pathway, through its central role in acetyl-CoA production, is intrinsically linked to these adaptive responses.
The intricate interplay between metabolic pathways, including the citrate/acetyl-CoA axis, and cellular signaling ensures the activation of homeostatic responses necessary for adaptation researchgate.net. Defects in the homeostatic balance of acetyl-CoA flux can reflect and contribute to various disease states researchgate.netnih.gov.
Cellular responses to stress are complex and can involve nuanced and compartmentalized mechanisms, rather than a simple linear chain of events case.edu. Metabolic changes, including those affecting this compound metabolism and subsequent acetyl-CoA availability, contribute to these intricate responses, allowing cells to adjust depending on the nature, intensity, and duration of the stress case.edunih.gov.
The adaptation of cells to stress can involve dramatic changes in cellular architecture and organization, including the formation of membrane-less compartments hubrecht.eu. While the direct involvement of this compound in forming such structures is not explicitly detailed in the provided context, its role in providing acetyl-CoA for various biosynthetic and regulatory processes suggests an indirect contribution to the cellular remodeling that occurs during stress adaptation.
Advanced Research Methodologies for Studying Citryl Coenzyme a
Structural Biology Approaches for Enzyme Characterization
Structural biology provides the atomic-level blueprints necessary to understand how enzymes that synthesize or utilize citryl-CoA function. Techniques like X-ray crystallography and cryo-electron microscopy offer static and dynamic snapshots of these molecular machines in action.
X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of proteins. youtube.com By crystallizing an enzyme in the presence of its substrates, products, or stable analogues, researchers can visualize the precise atomic interactions within the active site. youtube.comspringernature.com
In the context of this compound metabolism, crystallographic studies have been instrumental in elucidating the mechanisms of enzymes like ATP-citrate lyase (ACLY) and citrate (B86180) synthase. For instance, the crystal structure of a truncated form of human ACLY revealed the specific binding site for the substrate citrate. nih.gov This study identified a loop (residues 343–348) that forms specific hydrogen bonds with the hydroxyl and carboxyl groups of citrate, while an arginine residue (Arg-379) forms a salt bridge with one of its carboxylate groups. nih.gov Such detailed structural information provides critical insights into the enzyme's stereospecificity. nih.gov
Further crystallographic work on the isolated this compound lyase (CCL) module of human ACLY in complex with citrate and CoA has captured the enzyme in different conformational states, suggesting the rotational movements required for catalysis. scispace.com These static images of enzyme-ligand complexes are invaluable for understanding the specific recognition of substrates and the stabilization of transition states leading to the formation or cleavage of this compound. The development of room-temperature crystallography has also shown promise in revealing differences in ligand coordination compared to traditional cryogenic structures, offering a more physiologically relevant view. frontiersin.org
While X-ray crystallography excels at imaging well-ordered crystals, many enzymes, particularly large and flexible multi-subunit complexes, are resistant to crystallization. Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of such large assemblies in a near-native, hydrated state. nimbustx.com
Cryo-EM has been particularly transformative for understanding the full-length human ACLY, a large homotetramer of approximately 480 kDa. osti.gov Where conventional crystallography had failed, cryo-EM successfully elucidated the complete tetrameric architecture of ACLY. nimbustx.com These studies revealed that ACLY forms a structure with a rigid core composed of citrate synthase homology (CSH) modules, which is flanked by four flexible acetyl-CoA synthetase homology (ASH) domains. ebi.ac.uknih.govnih.gov
Crucially, cryo-EM allows for the visualization of the enzyme in various functional states—alone, bound to substrates like citrate and CoA, or with products such as acetyl-CoA. ebi.ac.uknih.gov This has enabled researchers to capture different conformations, including a structure with a phospho-citryl-CoA intermediate trapped in the active site of a catalytic mutant. ebi.ac.uknih.govresearchgate.net Furthermore, cryo-EM structures of ACLY bound to potent allosteric inhibitors have uncovered unexpected regulatory mechanisms, revealing inhibitor binding sites distinct from the active site that induce conformational changes to indirectly disrupt substrate binding. iucr.orgpdbj.org This capability to analyze conformational heterogeneity is a key strength of cryo-EM in studying the complex dynamics of enzymes involved with this compound. elifesciences.org
Computational Chemistry and Molecular Modeling
Computational methods complement experimental techniques by providing insights into the dynamic behavior and chemical transformations that are often too fast or too complex to be captured directly. These in silico approaches are essential for building a complete mechanistic picture of this compound metabolism.
To understand the chemical reactions involved in the formation and cleavage of this compound, researchers employ hybrid quantum mechanical/molecular mechanical (QM/MM) simulations. nih.gov This method allows for a highly accurate quantum mechanical treatment of the electrons and atoms in the enzyme's active site, where bonds are formed and broken, while the rest of the large protein environment is modeled using more computationally efficient classical molecular mechanics. nih.govchemrxiv.org
QM/MM simulations have been extensively applied to citrate synthase to investigate the detailed mechanism of this compound formation. nih.gov These studies have modeled the initial deprotonation of acetyl-CoA, confirming the formation of an enolate intermediate, which is more stable than the alternative enol form within the active site. nih.govcapes.gov.br The simulations have elucidated the roles of key amino acid residues, such as Asp-375 acting as the catalytic base and His-274 stabilizing the intermediate through hydrogen bonding. capes.gov.brebi.ac.uk Furthermore, QM/MM studies have explored different potential reaction pathways for the subsequent nucleophilic attack on oxaloacetate, finding that a direct attack without a proton transfer from a nearby arginine residue is the preferred mechanism. nih.govresearchgate.net While not directly participating in the reaction, this arginine (Arg329) was shown to be crucial for stabilizing the resulting negatively charged this compound intermediate. nih.govebi.ac.ukresearchgate.net For enzymes like ACLY, QM/MM approaches are considered an important future step to complement other modeling techniques and provide atomic details of the chemical bond transformations. nih.gov
Proteins are not static entities; their function is intrinsically linked to their dynamic motions. mdpi.com Molecular dynamics (MD) simulations model the movement of every atom in a protein system over time, providing a "computational microscope" to observe conformational changes that are critical for catalysis. nih.govbiorxiv.org
MD simulations have been used to investigate the large-scale conformational changes in the ACLY tetramer during the synthesis of this compound. nih.gov By modeling the enzyme's dynamics, researchers can construct free-energy landscapes that reveal the most favorable pathways for conformational transitions as substrates bind and reactions proceed. nih.gov These simulations suggest that the binding of substrates triggers significant structural rearrangements, causing the enzyme to shift to a more compact state. nih.gov Conformational analysis has also been used to study how inhibitors interact with ACLY, validating binding poses and paving the way for the design of new therapeutic agents. tandfonline.comtandfonline.com In the study of citrate synthase, MD free energy simulations were used alongside QM/MM calculations to confirm the protonation state of catalytic residues and the presence of a key water molecule in the active site, aspects that are critical for the reaction mechanism. nih.govresearchgate.net
Enzymology and Kinetic Analysis Techniques
Enzymology provides the functional data that underpins and validates the insights gained from structural and computational methods. Through kinetic analysis, researchers can dissect the step-by-step mechanism of an enzyme, measure its efficiency, and understand how its activity is regulated.
Steady-state and pre-steady-state kinetic analyses are fundamental tools for studying enzymes involved in this compound metabolism. For example, kinetic studies of a bacterial ATP-citrate lyase revealed that the enzyme follows Michaelis-Menten kinetics with respect to ATP but exhibits strong negative cooperativity for citrate, meaning the binding of the first citrate molecule reduces the enzyme's affinity for subsequent ones. nih.govdntb.gov.ua This suggests a regulatory mechanism that can control the carbon flux through the metabolic pathway. nih.gov
Kinetic analysis of rat liver ACL, combined with isotope-exchange experiments, was crucial in resolving a controversy about its mechanism, ultimately supporting a double-displacement reaction that proceeds through a phosphoenzyme intermediate. nih.gov More detailed studies on human ACL have used pre-steady-state kinetics to measure the rate of this phosphorylation step and positional isotope exchange to demonstrate the presence of highly reversible phosphorylated intermediates in the reaction sequence. acs.org These classical enzymology techniques allow for the determination of key catalytic parameters and provide essential data for building and validating mechanistic models of this compound synthesis and cleavage.
| Enzyme | Substrate | K_m Value | Kinetic Feature | Organism |
| ATP-Citrate Lyase | ATP | 0.21 ± 0.04 mM | Michaelis-Menten kinetics | Chlorobium limicola |
| ATP-Citrate Lyase | Citrate | 0.057 ± 0.008 mM | Strong negative cooperativity | Chlorobium limicola |
| ATP-Citrate Lyase | ADP | 0.037 ± 0.006 mM (K_i) | Competitive inhibitor of ATP | Chlorobium limicola |
Stopped-Flow Spectrophotometry and Isotope Effect Studies
Stopped-flow spectrophotometry is a powerful technique for studying rapid enzymatic reactions that occur on the millisecond timescale. hi-techsci.comphotophysics.com This method involves the rapid mixing of enzyme and substrates, after which the reaction is monitored in real-time by observing changes in absorbance or fluorescence. hi-techsci.comphotophysics.comwilliams.edu For the study of this compound, this technique could potentially monitor the pre-steady-state kinetics of its formation and subsequent cleavage by ACLY. By observing rapid spectral changes, researchers can dissect individual steps of the catalytic cycle that would otherwise be obscured in steady-state measurements.
| Technique | Application to this compound Research | Information Gained |
| Stopped-Flow Spectrophotometry | Monitoring the pre-steady-state kinetics of the ATP-citrate lyase reaction. | Rate constants of individual reaction steps, identification of transient intermediates. photophysics.comnih.gov |
| Isotope Effect Studies | Using isotopically labeled substrates (e.g., deuterated citrate) in the ACLY reaction. | Elucidation of the reaction mechanism, identification of rate-limiting steps in this compound cleavage. nih.govnih.gov |
Coupled Enzyme Assays for Activity and Inhibition Profiling
Due to the difficulty in directly measuring the formation of this compound or its products in real-time, coupled enzyme assays are commonly used to determine the activity of ATP-citrate lyase. nih.govresearchgate.net These assays link the ACLY reaction to a subsequent enzymatic reaction that produces a readily detectable signal, often a change in absorbance.
A prevalent method couples the production of oxaloacetate from this compound cleavage to the activity of malate (B86768) dehydrogenase (MDH). nih.govresearchgate.net In this system, MDH catalyzes the reduction of oxaloacetate to malate, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH concentration can be continuously monitored by spectrophotometry as a decrease in absorbance at 340 nm. This indirect measurement of ACLY activity is robust and suitable for high-throughput screening of potential inhibitors. nih.govresearchgate.net
Another approach involves coupling the production of acetyl-CoA to the enzyme chloramphenicol acetyltransferase. nih.govresearchgate.net However, direct assays have also been developed, such as those using radiolabeled [¹⁴C]citrate, where the product, [¹⁴C]acetyl-CoA, is specifically detected. nih.govresearchgate.netnih.gov These direct methods avoid potential interference from coupling enzymes and can provide a more accurate characterization of enzyme kinetics and inhibitor interactions. nih.govnih.gov
| Assay Type | Coupling Enzyme(s) | Detected Product/Substrate | Measurement Principle |
| MDH-Coupled Assay | Malate Dehydrogenase (MDH) | NADH | Decrease in absorbance at 340 nm as NADH is consumed. researchgate.net |
| Direct Radiolabeled Assay | None | [¹⁴C]acetyl-CoA | Scintillation counting of the radiolabeled product. nih.govresearchgate.netnih.gov |
Metabolomics and Isotope Tracing Strategies
Metabolomics approaches, particularly those employing mass spectrometry and stable isotopes, are invaluable for understanding the broader metabolic context in which this compound is produced and consumed.
Mass Spectrometry-Based Quantification of Citryl-Coenzyme A and Derivatives
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of coenzyme A esters, including derivatives related to this compound. nih.govmdpi.com This technique allows for the separation and precise measurement of various acyl-CoA species from complex biological samples. Although the direct quantification of the highly labile this compound is challenging, LC-MS/MS can accurately measure the levels of its precursor (citrate) and product (acetyl-CoA), providing an indirect measure of the flux through the ACLY pathway. mdpi.com Method development in this area focuses on achieving high sensitivity, with limits of detection often in the nanomolar to sub-nanomolar range, and high reproducibility. nih.gov
Stable Isotope (e.g., ¹³C) Tracing for Metabolic Flux Analysis
Stable isotope tracing is a dynamic approach used to map the flow of atoms through metabolic pathways. creative-proteomics.comspringernature.comnih.gov By supplying cells or organisms with a substrate labeled with a stable isotope, such as ¹³C-glucose or ¹³C-glutamine, researchers can track the incorporation of the isotope into downstream metabolites. nih.govisotope.com In the context of this compound, tracing the carbons from ¹³C-glucose allows for the quantification of carbon flux through glycolysis to citrate and subsequently to cytosolic acetyl-CoA via the ACLY reaction. isotope.com The isotopic enrichment patterns in citrate, acetyl-CoA, and fatty acids can be analyzed by mass spectrometry or NMR spectroscopy to provide a quantitative measure of metabolic flux, offering insights into the activity of ACLY under various physiological or pathological conditions. creative-proteomics.comnih.govisotope.com
| Methodology | Target Molecules | Key Outcomes |
| LC-MS/MS Quantification | Acyl-CoA species (e.g., Acetyl-CoA, Succinyl-CoA) | Absolute quantification of metabolite levels, assessment of metabolic state. nih.govmdpi.com |
| ¹³C Tracing and Flux Analysis | Central carbon metabolites (e.g., Citrate, Malate, Fatty Acids) | Measurement of pathway activity and carbon flow, understanding of metabolic rewiring. springernature.comnih.govisotope.com |
Genetic and Molecular Biology Approaches
Genetic manipulation of the enzyme responsible for this compound synthesis provides a direct way to probe the function of specific amino acid residues and regulatory elements.
Site-Directed Mutagenesis for Active Site and Regulatory Element Probing
Site-directed mutagenesis is a technique used to introduce specific mutations into a DNA sequence, resulting in a modified protein. youtube.com This approach has been instrumental in identifying the key catalytic and substrate-binding residues within ATP-citrate lyase. nih.govresearchgate.net By systematically replacing amino acids in the proposed active sites and observing the effect on enzyme activity, researchers can elucidate the roles of individual residues in the binding of citrate, CoA, and ATP, as well as in the formation and cleavage of the this compound intermediate. nih.gov For example, studies have mutated residues in the C-terminal portion of ACLY, which shows similarity to citrate synthase, to confirm their roles in catalysis. nih.govresearchgate.net These experiments, combined with kinetic assays and structural biology, provide a detailed picture of the enzyme's mechanism at the molecular level. nih.gov
Gene Knockout and Knockdown Studies for Pathway Elucidation
Gene knockout and knockdown techniques are powerful research methodologies for elucidating the precise roles of specific enzymes within metabolic pathways. By selectively removing a gene (knockout) or reducing its expression (knockdown), scientists can observe the resulting biochemical and phenotypic changes, thereby inferring the function of the encoded protein. In the study of this compound, these approaches have been instrumental in understanding its downstream metabolic fates and signaling functions, primarily by targeting the gene for ATP citrate lyase (ACLY), the enzyme responsible for converting citrate into acetyl-CoA and oxaloacetate in the cytosol. researchgate.netatlasgeneticsoncology.org
The genetic deletion of Acly using CRISPR-Cas9 technology in mouse embryonic fibroblasts and human glioblastoma cells has been shown to significantly impair cell proliferation. nih.gov This anti-proliferative effect is a direct consequence of halting the production of cytosolic acetyl-CoA from citrate, which is a critical precursor for two major cellular processes: de novo lipogenesis (the synthesis of fatty acids and cholesterol) and histone acetylation. nih.govnih.gov Studies using short hairpin RNA (shRNA) to silence ACLY in various cancer cell lines confirmed that this growth arrest is particularly pronounced when cells are grown in lipid-reduced conditions, highlighting the dependency of these cells on ACLY-driven lipid synthesis. aacrjournals.org
A key finding from these studies is the elucidation of a compensatory metabolic pathway. In the absence of ACLY, cells often upregulate acyl-CoA synthetase short-chain family member 2 (ACSS2), an enzyme that generates acetyl-CoA from acetate (B1210297). nih.govaacrjournals.org ACLY-deficient cells become dependent on an external supply of acetate to survive and fuel processes like lipid synthesis and histone acetylation. nih.govbiorxiv.org This demonstrated a critical metabolic switch and flexibility in acetyl-CoA metabolism, a discovery made possible by targeted gene deletion. nih.gov
Furthermore, gene knockout studies have been crucial in mapping the role of the ACLY pathway in specific cell types and physiological processes beyond general cell growth.
Immune Cell Function : In natural killer (NK) cells, genetic deletion of Acly leads to significant defects in glycolysis, proliferation, cytokine production, and cytotoxicity upon activation. biorxiv.org These functional impairments were linked to altered histone acetylation of genes encoding key receptor adapter proteins. biorxiv.org Notably, supplementing these ACLY-knockout NK cells with acetate was sufficient to rescue most of these functional defects, underscoring the importance of the acetyl-CoA pool for immune cell effector functions. biorxiv.orgbiorxiv.org
Cardiac Function : In cardiomyocytes, shRNA-mediated knockdown of Acly was shown to depress cardiac function and disrupt the cellular NAD+/NADH balance. biorxiv.org This suggests a role for the this compound pathway in maintaining redox homeostasis and supporting normal heart function under stress. biorxiv.org
Myofibroblast Differentiation : Genetic deletion of Acly in activated myofibroblasts can prevent fibrosis and preserve cardiac function in models of heart failure. nih.gov This effect is tied to the role of nuclear ACLY in maintaining histone acetylation at fibrotic gene loci, a critical step for myofibroblast differentiation and persistence. nih.gov
The detailed findings from these genetic manipulation studies provide definitive evidence for the central role of the this compound-derived acetyl-CoA nexus in linking carbohydrate metabolism to lipogenesis, epigenetic regulation, and specialized cell functions.
Research Findings from ACLY Gene Deletion/Suppression Studies
| Cell/Tissue Type | Genetic Method | Key Metabolic/Functional Consequences | Compensatory Mechanisms Observed |
|---|---|---|---|
| Mouse Embryonic Fibroblasts (MEFs) & Glioblastoma Cells | CRISPR-Cas9 Knockout | Impaired cell proliferation; suppressed histone acetylation and lipid synthesis. nih.gov | Upregulation of ACSS2; dependence on exogenous acetate for viability. nih.gov |
| Various Cancer Cell Lines | shRNA Knockdown | Growth arrest and apoptosis, especially in lipid-reduced conditions; altered triglyceride composition. nih.govaacrjournals.orgresearchgate.net | Upregulation of ACSS2 and genes involved in fatty acid/cholesterol biosynthesis. nih.govaacrjournals.org |
| Natural Killer (NK) Cells | Genetic Deletion (Knockout) | Defects in glycolysis, proliferation, cytokine production, and cytotoxicity; altered histone acetylation. biorxiv.orgbiorxiv.org | Functional defects rescued by acetate supplementation. biorxiv.org |
| Mouse Cardiomyocytes | AAV9-shRNA Knockdown | Depressed cardiac function; increased lung edema; impaired NAD+/NADH balance. biorxiv.org | Increased glucose uptake and oxidation as a metabolic adaptation. biorxiv.org |
| Human Monocytic THP-1 Cells | CRISPR-Cas9 Knockout | Enhanced expression of pro-inflammatory genes upon stimulation. researchgate.net | Not specified. |
| Cardiac Myofibroblasts | Genetic Deletion (Knockout) | Prevents differentiation and reverses activated myofibroblasts to a quiescent state, reducing fibrosis. nih.gov | Not specified. |
Emerging Concepts and Future Research Directions
Evolutionary Insights into Citryl-Coenzyme A Metabolism
Evolutionary studies suggest a deep historical link between enzymes involved in citrate (B86180) metabolism, including those handling citryl-CoA. The ATP-citrate lyase (ACLY), which directly cleaves citrate to acetyl-CoA and oxaloacetate via a this compound intermediate, is believed to have evolved through the fusion of genes encoding ancestral this compound synthetase (CCS) and this compound lyase (CCL) enzymes uv.esresearchgate.net. This two-step system (CCS/CCL) is found in some autotrophic prokaryotes utilizing the reductive TCA cycle uv.es.
Phylogenetic analyses of CCS and CCL, along with succinyl-CoA synthetase (SCS) and citrate synthase (CS), which are involved in the oxidative TCA cycle, indicate common ancestry uv.esresearchgate.net. One hypothesis posits that the CCS and CCL activities represent a more ancient state compared to SCS and CS, aligning with the idea of an early, primitive rTCA cycle uv.es. The transition from an ancestral tetrameric this compound lyase module, operating in the reverse Krebs cycle, to citrate synthase in the oxidative Krebs cycle is considered a key evolutionary step in metabolism nih.govugent.be.
Studies on deep-branching bacteria like Thermovibrio ammonificans provide insights into ancestral metabolic traits. Comparative genomics and proteomic analyses suggest that the last common ancestor within the Aquificae phylum possessed both the reductive acetyl-CoA pathway and the rTCA cycle, potentially utilizing a hybrid system for CO₂ fixation elifesciences.org. The coexistence of these pathways in some modern lineages may reflect an ancient metabolic redundancy elifesciences.org.
The evolution of these pathways and the enzymes involved, including those handling this compound, is not solely a matter of vertical descent but also involves significant horizontal gene transfer events uv.esnih.gov. This complexity highlights the dynamic nature of metabolic pathway evolution in early life uv.es.
Interplay with Unconventional Metabolic Pathways and Crosstalk with Signaling Networks
This compound's central position in the conversion of citrate to acetyl-CoA places it at a crucial metabolic intersection, influencing various downstream pathways. While primarily associated with the TCA cycle (both oxidative and reductive) and fatty acid synthesis, research explores its connections to less conventional metabolic routes. In certain microorganisms, this compound lyase is essential for utilizing citrate as a carbon source, linking citrate metabolism to the TCA cycle for energy production ontosight.ai.
Beyond its direct metabolic conversions, the citrate/acetyl-CoA pathway, in which this compound is an intermediate, has emerged as a fundamental component of nutrient-sensing and homeostatic responses researchgate.netnih.gov. Fluctuations in acetyl-CoA availability, influenced by pathways involving this compound, can provide substrate-level regulation for numerous biological functions, including Nε-lysine acetylation researchgate.netnih.gov. This post-translational modification is a key aspect of cellular signaling and gene regulation researchgate.netcore.ac.ukimrpress.com.
ACLY, the primary enzyme producing this compound in eukaryotes, is not only involved in acetyl-CoA synthesis but also plays a role in cell signal transduction by modulating histone acetylation imrpress.com. ACLY activity can be influenced by signaling pathways such as insulin (B600854) and EGF signaling, which can trigger phosphorylation of ACLY and alter histone acetylation patterns, thereby affecting gene expression core.ac.uk. This indicates a crosstalk between growth factor signaling and metabolic pathways involving this compound core.ac.uk. The intricate interplay between metabolic intermediates like acetyl-CoA (derived from this compound) and signaling networks underscores their dual role as both metabolic substrates and signaling molecules that guide cellular adaptation researchgate.netnih.gov.
Discovery and Characterization of Novel Citryl-Coenzyme A-Interacting Enzymes
While ATP-citrate lyase (ACLY), this compound synthetase (CCS), and this compound lyase (CCL) are the primary enzymes known to directly interact with this compound, ongoing research continues to identify and characterize novel enzymes involved in citrate and CoA metabolism that may indirectly or directly influence this compound levels or function.
For instance, studies on the bacterium Hydrogenobacter thermophilus led to the discovery of this compound synthetase as a novel enzyme responsible for the first step of citrate cleavage in this organism, distinct from ACLY researchgate.netnih.gov. This enzyme, along with this compound lyase, constitutes an alternative pathway for citrate cleavage researchgate.net.
Research into proteins with structural similarity to known this compound interacting enzymes can also reveal novel functions. For example, the Mycobacterium tuberculosis protein Rv2498c, initially annotated as a β-subunit (CitE) of the prokaryotic citrate lyase complex, was found not to process (S)-citryl-CoA despite structural similarities biorxiv.org. Instead, it exhibits β-hydroxyl-acyl-CoA lyase and thioesterase activities with other substrates biorxiv.org. This highlights the potential for discovering enzymes that interact with this compound analogs or are involved in related metabolic branches.
Further exploration of microbial metabolism, particularly in organisms utilizing unconventional carbon fixation pathways, is likely to uncover additional enzymes that synthesize, cleave, or otherwise interact with this compound or related thioester intermediates frontiersin.orgnih.gov.
Development of Mechanistic Probes and Targeted Enzyme Modulators for Research
Understanding the precise catalytic mechanisms and regulatory aspects of this compound-converting enzymes necessitates the development of specific mechanistic probes and targeted enzyme modulators.
Mechanistic probes, such as substrate analogs or transition state mimics, are invaluable tools for studying enzyme-substrate interactions, reaction intermediates, and conformational changes. For example, studies using a catalytically impaired ACLY mutant (ACLY-D1026A) have allowed the direct trapping and observation of the (3S)-citryl-CoA intermediate, confirming its role in ACLY catalysis . Early work also utilized 3-fluoro-3-deoxycitrate as a probe for studying citrate-utilizing enzymes core.ac.ukdntb.gov.ua. Chemically synthesized (3S)-citryl-CoA has been used as a substrate to investigate the kinetics of enzymes like citrate synthase ebi.ac.uk.
Targeted enzyme modulators, including inhibitors and activators, are crucial for dissecting the roles of this compound pathway enzymes in cellular processes and as potential therapeutic agents. ACLY, given its central role in providing acetyl-CoA for lipid synthesis and its implication in diseases like cancer and hyperlipidemia, is a significant target for drug development nih.govugent.benih.gov. Various ACLY inhibitors, such as Bempedoic acid, Hydroxycitric acid, SB-204990, and NDI-091143, target the this compound synthetase module of ACLY nih.gov. These modulators allow researchers to perturb this compound metabolism and observe the downstream effects on cellular physiology and disease models nih.gov.
The development of novel probes and modulators requires a deep understanding of the structural and mechanistic details of these enzymes, including the conformational changes they undergo during catalysis and the specific binding sites for substrates and intermediates like this compound nih.govnih.gov. Continued research in this area will provide powerful tools for both fundamental research and therapeutic development.
Systems Biology and Multi-Omics Integration for Comprehensive Flux Analysis
This compound is a node within complex metabolic networks. To fully appreciate its role, researchers are increasingly employing systems biology approaches and integrating data from various "omics" technologies (genomics, transcriptomics, proteomics, metabolomics, fluxomics).
Systems biology aims to understand biological systems at a holistic level by integrating diverse datasets and using computational modeling uniq.edu.iq. Applied to this compound metabolism, this involves mapping the enzymes involved (ACLY, CCS, CCL, and potentially others) within the broader metabolic network, considering the availability of substrates (citrate, CoA, ATP) and the fate of products (acetyl-CoA, oxaloacetate) ontosight.ai.
Multi-omics integration allows for a more comprehensive view of metabolic flux and regulation. By combining transcriptomic data (gene expression levels of enzymes), proteomic data (protein abundance), and metabolomic data (levels of metabolites like citrate, acetyl-CoA, and potentially this compound), researchers can gain insights into how changes at the genetic or protein level affect metabolic intermediates and pathway activity researchgate.netnih.gov. Flux balance analysis (FBA), a computational method used in systems biology, can model metabolic networks and predict metabolic fluxes under different conditions plos.org. While directly measuring this compound flux can be challenging due to its transient nature, integrating data from upstream and downstream metabolites and enzyme activities can provide indirect evidence of flux through the this compound intermediate.
Studies on intracellular citrate/acetyl-CoA flux and its connection to processes like endoplasmic reticulum acetylation highlight the importance of understanding the integrated metabolic landscape researchgate.netnih.gov. Multi-omics approaches can help unravel the complex regulatory mechanisms that govern this compound levels and its impact on cellular homeostasis and disease states researchgate.netnih.gov. For example, multi-omics profiling has been used to investigate metabolic genes, including those for this compound lyase, in microbial communities sckcen.beresearchgate.net.
Future research directions involve developing more sophisticated computational models that incorporate kinetic data and regulatory interactions to accurately simulate flux through the this compound node. Integrating data from different cellular compartments (cytosol, mitochondria) is also crucial, as citrate and acetyl-CoA pools are compartmentalized and transported between organelles researchgate.netnih.govacs.org.
Example Data Table (Illustrative - based on concepts from search results, specific quantitative data for direct this compound flux is limited and often inferred):
While direct quantitative flux data specifically for this compound is scarce in the provided snippets, the research describes the activities of enzymes that form and cleave it. An illustrative table could represent the relative activities or expression levels of these enzymes under different conditions or in different organisms, based on findings discussed.
| Enzyme | Organism/Context | Activity/Expression Level | Associated Pathway | Reference |
| ATP-citrate lyase (ACLY) | Human (Liver/Adipose Tissue) | High | Fatty Acid/Cholesterol Synth | |
| ATP-citrate lyase (ACLY) | Cancer Cells | Overexpressed | Lipid Metabolism, Growth | imrpress.com |
| This compound Synthetase | Hydrogenobacter thermophilus TK-6 | Detected | Reductive TCA Cycle | nih.gov |
| This compound Lyase | Hydrogenobacter thermophilus TK-6 | Detected | Reductive TCA Cycle | researchgate.net |
| This compound Lyase (CitE) | Mycobacterium tuberculosis Rv2498c | Not active on (S)-citryl-CoA | Related to Acyl-CoA Lyases | biorxiv.org |
Q & A
Q. What experimental methodologies are commonly employed to detect and quantify citryl-CoA in metabolic studies?
this compound is typically detected via LC-MS/MS due to its high sensitivity for low-abundance intermediates. For quantification, isotopically labeled standards (e.g., -citryl-CoA) are used to correct for matrix effects . In enzymatic assays, spectrophotometric methods tracking NADH oxidation (linked to CoA release) or coupled reactions with citrate synthase can infer this compound levels indirectly .
Q. How does this compound function in central metabolic pathways, and what are its key regulatory nodes?
this compound is a transient intermediate in the reductive tricarboxylic acid (rTCA) cycle and the ATP-citrate lyase (ACLY) pathway . In the rTCA cycle, this compound is cleaved into oxaloacetate (OAA) and acetyl-CoA by this compound lyase (CCL), a critical step for carbon flux in autotrophic organisms . In ACLY, this compound synthesis is regulated by ATP and NADH, which allosterically inhibit the enzyme’s CSH (citrate synthase homology) domain .
Q. What are the best practices for stabilizing this compound in vitro for kinetic studies?
this compound is labile due to its thioester bond. Stabilization requires:
- Low-temperature storage (−80°C in neutral pH buffers).
- Inclusion of chelating agents (e.g., EDTA) to prevent metal-catalyzed hydrolysis.
- Use of substrate analogs (e.g., methyl-acetyl-CoA) for prolonged structural studies .
Advanced Research Questions
Q. How can structural discrepancies in this compound-binding enzyme mechanisms be resolved?
Conflicting models (e.g., covalent vs. non-covalent intermediates in ACLY catalysis) require multiscale computational approaches (QM/MM simulations) paired with time-resolved crystallography . For example, van der Kamp et al. used a reaction coordinate (RC = d(C−H) − d(O−H)) to map proton transfer steps in citrate synthase, revealing non-covalent this compound intermediates . Mutagenesis studies (e.g., ACLY-D1026A) further trapped intermediates for structural validation .
Q. What strategies address contradictions in this compound’s metabolic role across different organisms?
Discrepancies arise from organism-specific pathway variants (e.g., rTCA1 vs. rTCA2). Researchers should:
- Perform phylogenetic analysis to identify enzyme orthologs (e.g., CCS/CCL in Bacteriodota vs. ACLY in eukaryotes).
- Use -isotope tracing to compare carbon flux patterns in divergent species .
- Validate hypotheses with gene knockout models and cross-species enzyme reconstitution assays .
Q. How can researchers design robust assays to study this compound’s interaction with allosteric regulators?
- Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantifies binding affinities of regulators (e.g., ATP, NADH) to ACLY’s CSH domain.
- Cryo-EM captures conformational changes in ACLY upon ligand binding, as demonstrated in studies resolving the “domain-clamping” mechanism .
- Fluorescent reporters (e.g., acrylodan-labeled enzymes) enable real-time monitoring of allosteric transitions .
Methodological Guidance for Data Interpretation
Q. How should researchers validate this compound-related data from heterogeneous models (e.g., in vitro vs. in vivo)?
- Triangulate findings using orthogonal techniques: e.g., compare enzyme kinetics (in vitro) with metabolomics (in vivo).
- Apply statistical rigor : Use ANOVA for cross-model comparisons and Bayesian inference to assess parameter uncertainty .
- Reference primary literature for organism-specific benchmarks (e.g., Chlorobiaceae rTCA vs. mammalian ACLY) .
What frameworks assist in formulating this compound-focused research questions?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
